N-pyridin-2-yl-2H-chromene-3-carboxamide
Overview
Description
N-pyridin-2-yl-2H-chromene-3-carboxamide is a useful research compound. Its molecular formula is C15H12N2O2 and its molecular weight is 252.27 g/mol. The purity is usually 95%.
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Scientific Research Applications
Synthesis and Chemical Reactions : The reaction of 3-formylchromones with 2-aryl-4-hydroxy-6H-1,3-thiazin-6-ones in the presence of pyridine leads to the formation of novel compounds including N-thioaroyl-5-hydroxy-2H,5H-pyrano[3,2-с]chromen-2-one-3-carboxamides (Shutov, Kuklina, & Ivin, 2011).
Antimicrobial Applications : A study demonstrated the synthesis of chromeno[3,4-c]pyridine derivatives, including N-cyclohexyl-2-imino-2H-chromene-3-carboxamide, and their evaluation for antimicrobial activities (Helal, Ali, Ali, & Ammar, 2010).
Fluorescent Sensing : Novel fluorescent probes based on coumarin, such as N′-{[7-(diethylamino)-2-oxo-2H-chromen-3-yl]carbonyl}pyridine-3-carbohydrazide, were developed for selective and sensitive sensing of Cu2+ ions in water samples (Karaoğlu, Yılmaz, & Menteşe, 2017).
Diversity Oriented Synthesis : A method was developed for synthesizing 2,5-dioxo-5,6,7,8-tetrahydro-2H-chromene-3-carboxamide derivatives, highlighting their potential in the synthesis of biologically active compounds (Vodolazhenko et al., 2012).
Selective Metal Ion Detection : Research on 7-diethylamino-2-oxo-N'-(pyridin-2-ylmethylene)-2H-chromene-3-carbohydrazide (XB) revealed its high selectivity for Cu2+ ions in aqueous solution, demonstrating potential as a chemosensor for metal ions (Peng, 2010).
Crystal Engineering and Pharmaceutical Cocrystals : The novel carboxamide-pyridine N-oxide synthon, involving compounds like pyridine-2-carboxamide, has been utilized in crystal engineering and in synthesizing cocrystals of barbiturate drugs (Reddy, Babu, & Nangia, 2006).
Properties
IUPAC Name |
N-pyridin-2-yl-2H-chromene-3-carboxamide | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H12N2O2/c18-15(17-14-7-3-4-8-16-14)12-9-11-5-1-2-6-13(11)19-10-12/h1-9H,10H2,(H,16,17,18) | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FICIYJFLUAMCLP-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(=CC2=CC=CC=C2O1)C(=O)NC3=CC=CC=N3 | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H12N2O2 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
252.27 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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